1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane
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Overview
Description
1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a nitrobenzenesulfonyl group and an azepane moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane involves multiple steps. One common synthetic route starts with the nitration of benzenesulfonyl chloride to form 3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with piperazine to yield 1-(3-nitrobenzenesulfonyl)piperazine. The final step involves the acylation of this intermediate with azepane-1-carbonyl chloride under controlled conditions to produce the target compound .
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using strong reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane can be compared with other sulfonyl piperazines and azepane derivatives. Similar compounds include:
1-(3-Nitrobenzenesulfonyl)piperazine: Lacks the azepane moiety and has different chemical properties and applications.
Azepane derivatives: Compounds like azepane-1-carbonyl chloride have similar structural features but different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the nitrobenzenesulfonyl group and the azepane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c22-17(18-8-3-1-2-4-9-18)19-10-12-20(13-11-19)27(25,26)16-7-5-6-15(14-16)21(23)24/h5-7,14H,1-4,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYHQBYJWGQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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